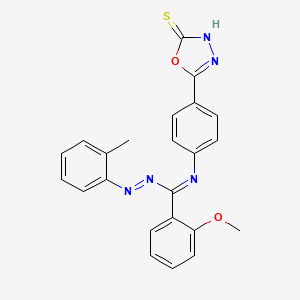
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one typically involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. The key intermediate product is obtained through a cyclization reaction in the presence of N,N’-carbonyldiimidazole (CDI). The reaction conditions include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions. These methods are efficient but require expensive catalysts and ligands. The use of pyridine moieties with pre-introduced N-methyl groups is also a common approach in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups depending on the reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in cellular pathways, thereby affecting the function of cancerous cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as GABA receptor agonists.
Imidazo[1,2-a]pyridine: Used in the development of drugs like ambien and miroprofen.
Uniqueness
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
89660-28-6 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-1-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-12-10(7-8-11(14)15-12)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
LUQKHMWGGDKXSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



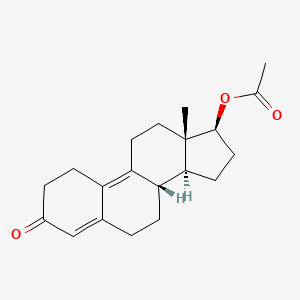
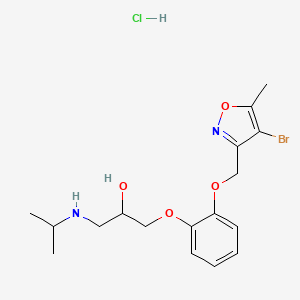

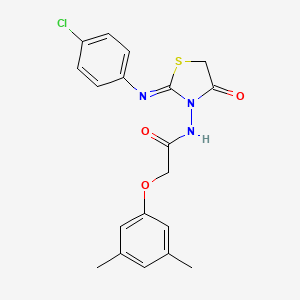

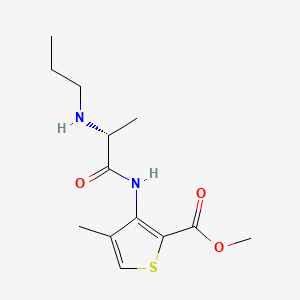




![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

